molecular formula C17H31B B14323907 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole CAS No. 111525-16-7

2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole

Cat. No.: B14323907
CAS No.: 111525-16-7
M. Wt: 246.2 g/mol
InChI Key: GVCUIZCXHNHCHF-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a complex organic compound featuring a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves multiple steps, starting with the preparation of the cyclohexyl and dimethylbutan-2-yl precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and boronation, under controlled conditions to form the desired borole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of borohydrides or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole involves its interaction with specific molecular targets and pathways. The compound’s borole ring can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylboronic acid: Similar in structure but lacks the dimethylbutan-2-yl group.

    Dimethylbutylborane: Contains the dimethylbutan-2-yl group but lacks the cyclohexyl group.

    Methylborole: A simpler borole compound without the cyclohexyl and dimethylbutan-2-yl groups.

Uniqueness

2-Cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its combination of a cyclohexyl group, a dimethylbutan-2-yl group, and a borole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

111525-16-7

Molecular Formula

C17H31B

Molecular Weight

246.2 g/mol

IUPAC Name

2-cyclohexyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole

InChI

InChI=1S/C17H31B/c1-13(2)17(4,5)18-12-14(3)11-16(18)15-9-7-6-8-10-15/h11,13,15-16H,6-10,12H2,1-5H3

InChI Key

GVCUIZCXHNHCHF-UHFFFAOYSA-N

Canonical SMILES

B1(CC(=CC1C2CCCCC2)C)C(C)(C)C(C)C

Origin of Product

United States

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